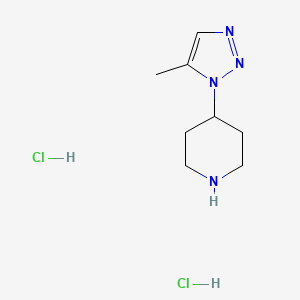

4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride

Description

N-[2,2-Dichloro-1-(4-methylbenzenesulfonyl)ethenyl]-4-methylbenzamide is a synthetic organochlorine compound structurally characterized by a dichloroethenyl group substituted with a 4-methylbenzenesulfonyl moiety and a 4-methylbenzamide group. The presence of sulfonyl and benzamide groups distinguishes it from classical organochlorines, likely influencing its stability, bioactivity, and metabolic pathways.

Properties

IUPAC Name |

4-(5-methyltriazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-7-6-10-11-12(7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCJRBVJFRLFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490430-10-7 | |

| Record name | 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of piperidine, including 4-(5-Methyltriazol-1-yl)piperidine, exhibit a range of biological activities:

- Inhibition of Enzymes : Piperidine derivatives have been studied for their ability to inhibit various enzymes, including autotaxin, which is implicated in cancer progression and inflammation. Such inhibition can potentially lead to therapeutic applications in treating conditions like cancer and chronic inflammatory diseases .

- Antimycobacterial Activity : Recent studies have highlighted the potential of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. These compounds showed promising results in inhibiting bacterial growth, suggesting their utility in developing new anti-tuberculosis drugs .

Research Applications

The compound's unique structure allows for diverse applications in research:

- Pharmaceutical Development : The compound is being investigated as a lead structure for developing new pharmaceuticals targeting various diseases, particularly those related to inflammation and cancer. Its ability to modulate biological pathways makes it a candidate for further drug development .

- Neuroscience Research : Similar piperidine derivatives have been shown to affect neurotransmitter transport systems. Research on these compounds can provide insights into neuropharmacology and the development of treatments for neurological disorders .

- Structure-Activity Relationship Studies : The compound serves as a model for studying the structure-activity relationships (SAR) of piperidine derivatives. This research is crucial for optimizing drug candidates by modifying chemical structures to enhance efficacy and reduce side effects .

Case Study 1: Inhibition of Autotaxin

A study explored the inhibitory effects of piperidine derivatives on autotaxin activity. The results indicated that certain modifications to the piperidine structure enhanced inhibitory potency, providing a basis for developing targeted therapies for cancer treatment .

Case Study 2: Antimycobacterial Screening

In vitro testing of various piperidine derivatives, including 4-(5-Methyltriazol-1-yl)piperidine, demonstrated significant antimycobacterial activity against M. tuberculosis. The most potent compounds exhibited IC50 values in the low micromolar range, indicating their potential as effective treatments against tuberculosis .

Mechanism of Action

The mechanism of action of 4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways . The piperidine moiety is known to exhibit various pharmacophoric features, making it a valuable component in drug discovery . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Differences

Key Observations :

Bioactivity and Mechanism of Action

- Target Compound : The dichloroethenyl group suggests electrophilic reactivity, akin to DDT derivatives, which disrupt sodium ion channels in insects. However, the sulfonyl group may reduce lipid solubility, limiting bioaccumulation compared to DDT .

- Mitotane (o,p'-DDD) : Acts via mitochondrial disruption in adrenal cortex cells, a mechanism less likely in the target compound due to the absence of diphenylethane scaffolding .

Environmental and Toxicological Profiles

- Persistence : The sulfonyl group in the target compound may enhance stability against oxidative degradation compared to TDE and DDT, which are prone to dechlorination .

- Toxicity: Mitotane’s adrenocorticolytic effects are linked to its diphenylethane structure, whereas the benzamide group in the target compound could introduce neurotoxic or endocrine-disrupting potentials requiring further study .

Biological Activity

4-(5-Methyltriazol-1-yl)piperidine;dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

The compound belongs to the class of piperidine derivatives, characterized by the presence of a triazole moiety. Its chemical formula can be represented as CHClN.

Synthesis:

The synthesis typically involves multi-step organic reactions, where the triazole ring is formed and subsequently attached to the piperidine structure under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurodegenerative diseases .

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole-containing piperidines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(5-Methyltriazol-1-yl)piperidine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells through several pathways:

- Caspase Activation: Induction of caspase-mediated apoptosis has been observed, where the compound triggers mitochondrial pathways leading to cell death.

- Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to G1/S phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

-

Study on Anticancer Effects:

A recent study evaluated the effects of this compound on glioblastoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation . -

Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties of similar piperidine derivatives against Candida auris. The results demonstrated that these compounds could disrupt fungal cell membranes, leading to increased cell death rates .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Methyltriazol-1-yl)piperidine dihydrochloride?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride), nucleophilic substitution or cycloaddition reactions are common. A triazole ring can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions. Post-synthesis, dihydrochloride salt formation is achieved using hydrochloric acid in polar solvents like ethanol or methanol .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may require recrystallization or column chromatography with silica gel and dichloromethane/methanol gradients.

Q. Which analytical techniques are critical for characterizing 4-(5-Methyltriazol-1-yl)piperidine dihydrochloride?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with piperidine protons resonating at δ 1.5–3.0 ppm and triazole protons at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] for CHClN: calc. 259.08) .

- HPLC : Assess purity (>95%) using a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

Q. What factors influence the stability and solubility of this compound in aqueous solutions?

- Methodology : Stability is pH-dependent; conduct accelerated degradation studies (40°C, 75% RH) over 4 weeks. Use UV-Vis spectroscopy to monitor decomposition. Solubility can be enhanced via co-solvents (e.g., DMSO) or surfactants. For dihydrochloride salts, aqueous solubility is typically higher at acidic pH (2–4) due to protonation of the piperidine nitrogen .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for triazole-piperidine derivatives?

- Methodology : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., triazole ring formation). Reaction path searches using quantum chemical calculations (e.g., Gaussian 16) predict optimal temperatures and catalysts. Pair computational data with Design of Experiments (DoE) to validate parameters like solvent polarity and stoichiometry .

Q. How should researchers address contradictions in pharmacological data for this compound?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) to isolate confounding variables. For example, discrepancies in IC values may arise from differential membrane permeability. Use orthogonal techniques like SPR (surface plasmon resonance) to confirm binding affinity. Statistical tools (e.g., Bland-Altman plots) quantify inter-assay variability .

Q. What are the best practices for handling and storing 4-(5-Methyltriazol-1-yl)piperidine dihydrochloride?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon). For handling, use gloveboxes with HEPA filtration to prevent hygroscopic degradation. Safety protocols include PPE (nitrile gloves, lab coats) and emergency wash stations for accidental exposure .

Q. How does structural modification of the triazole ring affect bioactivity?

- Methodology : Conduct SAR studies by synthesizing analogs with substituents at the triazole 3- or 4-positions. Test against target receptors (e.g., serotonin receptors) using radioligand binding assays. Compare logP values (via shake-flask method) to correlate lipophilicity with membrane permeability .

Q. What challenges arise during scale-up from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.